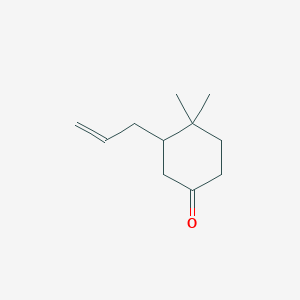

3-Allyl-4,4-dimethylcyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4,4-dimethyl-3-prop-2-enylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-4-5-9-8-10(12)6-7-11(9,2)3/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

ZMYNQXYJDCIINI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)CC1CC=C)C |

Origin of Product |

United States |

Chemical Transformations and Advanced Reactivity of 3 Allyl 4,4 Dimethylcyclohexanone

Reactivity at the Ketone Functionality

The carbonyl group of the cyclohexanone (B45756) ring is a primary site for a variety of chemical reactions, including derivatizations that can be followed by further synthetic manipulations.

The ketone functionality can undergo a host of standard transformations. These derivatizations are not only important for characterization but also serve as intermediates for more complex molecular architectures. Common derivatizations include the formation of hydrazones, oximes, and enamines. For instance, reaction with a primary amine in the presence of an acid catalyst would yield the corresponding enamine, a versatile intermediate for alkylation and other C-C bond-forming reactions.

Furthermore, the carbonyl group can be directly involved in reactions such as reductions to the corresponding alcohol, Grignard additions to introduce a new carbon substituent, and Wittig reactions to form a new double bond.

| Reaction Type | Reagent | Product Type | Potential Subsequent Reactions |

| Reduction | NaBH4, LiAlH4 | 3-Allyl-4,4-dimethylcyclohexanol | Esterification, Oxidation |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Dehydration, Substitution |

| Wittig Reaction | Ph3P=CH2 | Methylene (B1212753) Cyclohexane (B81311) Derivative | Epoxidation, Dihydroxylation |

| Ketalization | Ethylene glycol, H+ | Ketal | Protection during other transformations |

Transformations Involving the Allyl Moiety

The allyl group in 3-allyl-4,4-dimethylcyclohexanone provides a rich platform for a variety of transformations, including interconversions of the olefinic functional group and functionalization at the allylic position.

The double bond of the allyl group is susceptible to a range of reactions that modify its structure and connectivity.

The terminal double bond of the allyl group can be isomerized to an internal, more substituted, and often thermodynamically more stable position. This transformation is typically catalyzed by transition metals. nih.govorganic-chemistry.org For instance, treatment with a ruthenium or cobalt catalyst can facilitate the migration of the double bond to form a mixture of (E)- and (Z)-3-(prop-1-en-1-yl)-4,4-dimethylcyclohexanone. nih.gov The stereoselectivity of this isomerization is highly dependent on the catalyst and reaction conditions used. nih.govorganic-chemistry.org

A β-dialdiminate-supported, high-spin cobalt(I) complex has been reported to convert terminal alkenes to Z-2-alkenes with high regioselectivity and stereoselectivity, operating through a π-allyl mechanism. nih.gov This suggests that a similar approach could be applied to this compound to selectively form the Z-isomer of the corresponding prop-1-enyl derivative.

| Catalyst System | Predominant Isomer | Key Features |

| Ruthenium complexes | E-isomer | Often provides the thermodynamically more stable trans-isomer. |

| Cobalt(I) complexes | Z-isomer | Can provide high selectivity for the less stable cis-isomer via a π-allyl mechanism. nih.gov |

| Palladium complexes | E-isomer | Effective for isomerization of terminal olefins with high regio- and stereoselectivity. organic-chemistry.org |

The allyl group can participate in cycloaddition reactions, a powerful tool for the construction of cyclic systems. illinois.eduwikipedia.org A notable example is the [4+3] cycloaddition, where the three-carbon allyl fragment reacts with a four-atom π-system (a diene) to form a seven-membered ring. illinois.eduwikipedia.orgrsc.org In the context of this compound, the allyl group could potentially act as the three-carbon component. To achieve this, the allyl group would typically need to be converted into an allylic cation. This can be accomplished through various methods, such as the use of a Lewis acid with an allylic halide or alcohol derivative. illinois.edu

For example, conversion of the terminal carbon of the allyl group to a leaving group, followed by treatment with a Lewis acid in the presence of a diene like furan (B31954) or cyclopentadiene, could initiate a [4+3] cycloaddition to yield a bicyclic system containing a seven-membered ring. illinois.eduwikipedia.org The stereochemical outcome of such reactions can be complex and may depend on the geometry of the allylic cation intermediate. wikipedia.org

The allylic position (the carbon atom adjacent to the double bond) is another site of reactivity within the allyl group. This position can be functionalized through various methods, including radical and transition-metal-catalyzed reactions. nih.gov

One strategy for regiocontrolled allylic functionalization involves selenium-π-acid catalysis. nih.gov This method allows for the introduction of various functional groups, such as halides or imides, at the allylic position. nih.gov For this compound, this would involve the reaction of the alkene with a selenium-based reagent and a suitable nucleophile. The regioselectivity of this process can be influenced by the specific reagents and conditions employed. nih.gov

| Reagent System | Functional Group Introduced | Proposed Mechanism |

| NCS, PhSeCl | Chlorine | Electrophilic addition of selenyl chloride followed by elimination. |

| NFSI, (PhSe)2 | Imide | Selenium-catalyzed addition of the imide followed by oxidative deselenation. nih.gov |

Olefinic Functional Group Interconversions

Rearrangement Reactions

The allylic functionality within this compound is primed for participation in several classes of rearrangement reactions. These transformations are powerful tools for carbon-carbon bond formation and the stereocontrolled introduction of new chiral centers.

Contextual Application of Claisen Rearrangement Principles

The Claisen rearrangement is a thermally driven or acid-catalyzed lbp.worldlbp.world-sigmatropic rearrangement of an allyl vinyl ether, which yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For this compound, direct rearrangement is not possible. It must first be converted into a suitable precursor, typically an allyl vinyl ether derivative. A common strategy involves the formation of a silyl (B83357) enol ether.

The reaction would proceed as follows:

Enolate Formation: The ketone is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to selectively form the kinetic enolate.

Silyl Ether Trapping: The enolate is then "trapped" with a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), to form the corresponding silyl enol ether. This creates the necessary allyl vinyl ether moiety, with the vinyl ether being part of the silylated enol system.

lbp.worldlbp.world-Sigmatropic Rearrangement: Upon heating, this intermediate undergoes the Claisen rearrangement. The reaction proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.orgnrochemistry.com This concerted pericyclic reaction involves the scission of the C-O bond of the enol ether and the formation of a new C-C bond at the C5 position of the cyclohexene (B86901) ring.

Hydrolysis: The resulting silyl ester is hydrolyzed to afford the final product, a 3,3-dimethyl-5-allyl-1-cyclohexene-1-carboxylic acid.

A notable variation is the Ireland-Claisen rearrangement, which involves the reaction of an allylic carboxylate with a strong base. wikipedia.org This pathway also proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate and can often be performed at lower temperatures, including room temperature. wikipedia.org The stereochemical outcome of these rearrangements is highly predictable due to the chair-like nature of the transition state, allowing for the potential transfer of chirality. organic-chemistry.org

Table 1: Hypothetical Claisen Rearrangement of this compound Derivative

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | i) LDA, THF, -78 °C; ii) TMSCl | 1-(Allyloxy)-5,5-dimethylcyclohex-1-ene | Silyl Enol Ether Formation |

| 2 | 1-(Allyloxy)-5,5-dimethylcyclohex-1-ene | Heat (e.g., Toluene, reflux) | Silyl ester of (2,2-dimethyl-6-methylenecyclohexyl)acetic acid | lbp.worldlbp.world-Sigmatropic Rearrangement |

Intramolecular Rearrangements Involving Allylic Systems

The allylic system in this compound can be engaged in various intramolecular rearrangements beyond the classic Claisen. These reactions often rely on the pre-functionalization of the ketone into a reactive intermediate.

One such powerful transformation involves the conversion of the ketone into an O-allyl oxime. Treatment of this compound with allylhydroxylamine would yield the corresponding O-allyl oxime. This intermediate can then undergo an iridium-catalyzed isomerization to an O-vinyl oxime, which is primed for a lbp.worldlbp.world-sigmatropic rearrangement. researchgate.net This rearrangement forms a 1,4-imino aldehyde, which does not isolate but spontaneously cyclizes via a Paal-Knorr type reaction to furnish a pyrrole (B145914) ring, ultimately leading to a tetrahydroindole derivative. researchgate.net

Another advanced strategy involves the catalytic generation of nucleophilic allyl-metal species. For instance, rhodium(I) catalysis can enable an alkenyl-to-allyl 1,4-migration. nih.gov In a hypothetical scenario, if the allyl group of this compound were part of a larger 1,3-enyne system, rhodium catalysis could trigger a remote C-H activation to generate an allylrhodium(I) species. This nucleophilic species could then undergo an intramolecular addition to the ketone, forming a new carbocycle with high diastereoselectivity. nih.gov

Cyclization and Annulation Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic allyl group and an electrophilic ketone, makes it an ideal substrate for cyclization and annulation reactions to construct bicyclic and polycyclic systems.

Formation of Bicyclic and Polycyclic Architectures

Tetrahydroindole Derivatives: As mentioned previously, one of the most direct applications of modern synthetic methods to this compound for heterocycle synthesis is the formation of tetrahydroindoles. The strategy, proceeding through an O-allyl oxime intermediate, leverages an iridium-catalyzed isomerization followed by a lbp.worldlbp.world-rearrangement and subsequent Paal-Knorr cyclization to build the fused pyrrole ring onto the existing cyclohexanone framework. researchgate.net This yields a 4,4-dimethyl-4,5,6,7-tetrahydroindole structure.

Benzofuran (B130515) Derivatives: The synthesis of a benzofuran ring from the aliphatic this compound is more challenging as it requires the formation of an aromatic ring. Most benzofuran syntheses start from phenolic precursors. lbp.worldnih.govjocpr.com However, certain annulation strategies could be envisioned. A relevant, though mechanistically complex, precedent is the observation of a 3-methylbenzofuran (B1293835) as the sole product from an attempted Tanabe annulation on 4-hydroxy-cyclohexanone. mdpi.com This suggests that under specific acidic or thermal conditions, the cyclohexanone ring can undergo aromatization in a cascade reaction. A hypothetical pathway for this compound could involve an acid-catalyzed reaction with a suitable partner that triggers both cyclization involving the allyl group and ketone, followed by a dehydration/aromatization sequence to form the fused benzene (B151609) ring.

The construction of fused carbocyclic rings is a cornerstone of complex molecule synthesis. Annulation reactions provide a powerful means to build new rings onto an existing core.

Robinson Annulation: The Robinson annulation is a classic and robust method for forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.com In this context, the enolate of this compound would act as the Michael donor. Reaction with a Michael acceptor like methyl vinyl ketone (MVK) would produce a 1,5-dicarbonyl intermediate. This intermediate, under the reaction conditions, would then undergo a base-catalyzed intramolecular aldol condensation to form a new six-membered ring, yielding a bicyclic [4.4.0]decenone system (an octalone derivative). The presence of the gem-dimethyl and allyl groups would add significant complexity and stereochemical interest to the final product.

Table 2: Hypothetical Robinson Annulation with this compound

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound + Methyl Vinyl Ketone | Base (e.g., NaOEt) | 1,5-Dicarbonyl Adduct | Michael Addition |

Other intramolecular cyclization pathways can also be envisioned. For example, intramolecular alkylation of derivatives of this compound, where the allyl group is converted into a haloalkyl or sulfonyloxyalkyl chain, could lead to the formation of bicyclic systems through the formation of an enolate and subsequent intramolecular nucleophilic attack. researchgate.net Furthermore, organocatalyzed domino reactions, such as Michael-Henry or Michael-aldol sequences with appropriate nitro-olefin or enone partners, could provide enantioselective routes to complex bicyclo[3.2.1]octane frameworks fused to the original ring. nih.gov

Spirocyclic and Fused Polycyclic Compound Formation from Allylated Ketones

The allylated ketone, this compound, serves as a versatile precursor for the construction of both spirocyclic and fused polycyclic systems. The reactivity of the allyl group and the ketone functionality can be strategically exploited through various cyclization reactions to generate these complex frameworks.

One of the prominent strategies for the formation of spirocycles from allylated ketones involves a ring-closing metathesis (RCM) reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction utilizes transition-metal catalysts, most notably those based on ruthenium, to create cyclic structures from diene precursors. organic-chemistry.org To achieve this with this compound, it is first necessary to introduce a second alkene functionality into the molecule. A plausible synthetic route to a suitable diene precursor is outlined below.

| Step | Transformation | Reagents and Conditions | Intermediate Product |

| 1 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | 3-allyl-4,4-dimethyl-1-methylenecyclohexane |

| 2 | Ring-Closing Metathesis | Grubbs' Catalyst (e.g., bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride), CH2Cl2 | Spiro[5.5]undec-7-ene, 3,3-dimethyl |

The initial Wittig reaction converts the ketone into an exocyclic methylene group, thereby creating the necessary diene system for the subsequent RCM reaction. The intramolecular cyclization of the resulting diene, catalyzed by a Grubbs' catalyst, would then furnish the spiro[5.5]undecane skeleton.

Annulation Strategies Utilizing Related Cyclohexanone Derivatives

Annulation strategies provide a powerful means to construct fused polycyclic systems from cyclic precursors. In the context of this compound, the Nazarov cyclization stands out as a key transformation for the synthesis of fused cyclopentenone rings. The classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.

To utilize this methodology, this compound must first be converted into a suitable divinyl ketone precursor. A potential synthetic pathway to achieve this transformation is detailed in the following table.

| Step | Transformation | Reagents and Conditions | Intermediate Product |

| 1 | α-Bromination | Br2, HBr in acetic acid | 2-bromo-3-allyl-4,4-dimethylcyclohexanone |

| 2 | Elimination | Li2CO3, LiBr, DMF, heat | 3-allyl-4,4-dimethylcyclohex-2-en-1-one |

| 3 | 1,2-Addition | Vinyllithium or Vinylmagnesium bromide, THF, -78 °C | 1-vinyl-3-allyl-4,4-dimethylcyclohex-2-en-1-ol |

| 4 | Oxidation | Dess-Martin periodinane (DMP), CH2Cl2 | 1-vinyl-3-allyl-4,4-dimethylcyclohex-2-en-1-one (A divinyl ketone) |

Once the divinyl ketone is synthesized, it can undergo the Nazarov cyclization upon treatment with a Lewis acid or a protic acid. The reaction proceeds through a pentadienyl cation intermediate, which then undergoes an electrocyclic ring closure to form the fused five-membered ring. The regioselectivity of the subsequent elimination step to form the double bond in the newly formed ring can be influenced by the substitution pattern of the divinyl ketone.

The resulting fused polycyclic ketone can serve as a versatile intermediate for the synthesis of more complex natural products and other biologically active molecules. The strategic application of such annulation reactions significantly enhances the molecular complexity achievable from the relatively simple starting material, this compound.

Stereochemical Considerations in the Synthesis and Reactions of 3 Allyl 4,4 Dimethylcyclohexanone

Diastereoselectivity in Allylation Processes

The allylation of a 4,4-dimethylcyclohexanone (B1295358) enolate can result in two diastereomers, cis and trans, depending on whether the allyl group adds to the same or opposite face of the ring as a reference substituent. Achieving high diastereoselectivity is paramount for obtaining a single, well-defined product.

The outcome of the allylation reaction is profoundly influenced by the choice of reagents and catalysts. Modern synthetic methods employ sophisticated catalyst systems to dictate the diastereochemical course of the reaction. Iridium-based catalysts, in particular, have emerged as powerful tools for stereoselective allylic substitutions.

Research has shown that the combination of an iridium catalyst with specific ligands, such as phosphoramidites, can lead to high levels of diastereo- and enantioselectivity in the allylation of cyclic ketone enolates. nih.gov The nature of the enolate's counter-ion is also critical. For instance, using barium enolates can be synergistic with the iridium catalyst system to enhance stereocontrol. nih.gov The aggregation state of the metal enolate, which can be influenced by additives like tetramethylethylenediamine (TMEDA), also plays a significant role; altering this aggregation can impact the diastereoselectivity of the reaction. nih.gov In the context of 3-Allyl-4,4-dimethylcyclohexanone synthesis, this means that the careful selection of the metal enolate (e.g., lithium, barium) and the potential use of coordinating additives can steer the reaction towards the desired cis or trans product.

The stereochemical outcome of the allylation is intrinsically linked to the conformational preferences of the 4,4-dimethylcyclohexanone ring. Cyclohexane (B81311) and its derivatives are not flat; they predominantly adopt a low-energy chair conformation to minimize angle and torsional strain. masterorganicchemistry.com In the chair conformation, substituents can occupy either axial or equatorial positions.

For 4,4-dimethylcyclohexanone, the gem-dimethyl group at the C4 position significantly influences the ring's conformation and the steric environment around the C3 position. When the ketone is converted to its enolate, a planar, sp²-hybridized center is formed across C2-C1-C6 or C2-C3-C4. The subsequent allylation reaction involves the approach of an electrophilic allyl species to this enolate. The trajectory of this approach (from the axial or equatorial face) determines the diastereomeric outcome. The bulky 4,4-dimethyl group creates a distinct steric bias, hindering one face of the molecule more than the other and thereby directing the incoming allyl group to the less hindered face, leading to a preferential formation of one diastereomer.

Enantioselective Synthesis and Chiral Transformations

Beyond diastereoselectivity, controlling the absolute configuration of the C3 stereocenter is a key objective, leading to the synthesis of a single enantiomer (R or S). This is achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product.

The field of asymmetric catalysis has developed a wide array of chiral catalysts capable of effecting highly enantioselective transformations. For allylic alkylations, several classes of catalysts are prominent:

Iridium-Phosphoramidite Complexes: As mentioned for diastereocontrol, metallacyclic iridium complexes paired with chiral phosphoramidite (B1245037) ligands are highly effective for the asymmetric allylation of ketone enolates, often yielding products with excellent enantioselectivity (e.g., 98-99% ee). nih.gov

Copper-NHC Complexes: Chiral N-heterocyclic carbene (NHC) ligands complexed with copper have been successfully used for the enantioselective synthesis of allylboronates. nih.gov These chiral reagents can then transfer the allyl group to various substrates. The development of sulfonate-bearing NHC-Cu catalysts has proven particularly useful. nih.gov

Synergistic Bimetallic Systems: A frontier strategy involves the use of two different metals that work in concert. For example, a synergistic copper/palladium system has been developed for the three-component allylboration of allenes, affording optically active products with high enantioselectivity. nih.govresearchgate.netresearchgate.net Such strategies address challenges of both regio- and enantioselectivity simultaneously. nih.govresearchgate.netresearchgate.net

These catalytic systems create a chiral pocket around the reacting species, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Table 1: Examples of Catalyst Systems for Asymmetric Allylation

| Catalyst System | Chiral Ligand Type | Typical Substrate | Reported Selectivity | Source(s) |

| [Ir(COD)Cl]₂ | Phosphoramidite | Cyclic Ketone Enolates | 7-20:1 dr, 98-99% ee | nih.gov |

| CuCl / [Pd(allyl)Cl]₂ | Non-C₂ Symmetric | Allenes / Allylic Phosphates | up to 97% ee | nih.govresearchgate.net |

| Cu-NHC | Sulfonate-bearing NHC | Allylic Carbonates / Diboron | 90:10–99:1 er | nih.gov |

This table illustrates the performance of modern catalyst systems in reactions analogous to the synthesis of chiral this compound. dr = diastereomeric ratio, ee = enantiomeric excess, er = enantiomeric ratio.

Understanding the mechanism of stereochemical transfer from the catalyst to the product is crucial for rational catalyst design. In iridium-catalyzed allylic substitutions, mechanistic studies and crystal structures of Ir-allyl complexes indicate that the bulky metal-ligand framework effectively blocks one face of the allyl group. nih.gov Consequently, the nucleophilic attack from the ketone enolate can only occur from the unhindered face, and the facial selectivity of this attack dictates the final stereochemistry. nih.gov

In copper-catalyzed systems, the reaction may proceed through the formation of intermediate π-allylcopper complexes. nih.gov The chiral ligand bound to the copper atom controls the geometry and facial bias of this intermediate, thereby directing the approach of the other reactant to generate the product with high enantiomeric purity. The specific nature of the catalyst can even influence the reaction pathway, potentially involving Cu(III) intermediates in some cases. nih.gov

Control of Isomerism and Stereoisomeric Outcomes

The ultimate goal in the synthesis of this compound is the complete control over its stereochemistry, enabling the selective production of any of its possible stereoisomers. This is achieved by the judicious combination of the principles discussed above.

Control over the diastereomeric outcome (cis vs. trans) is primarily governed by the thermodynamics of the ring conformation and the kinetic approach of the reactants, which can be manipulated by the choice of the enolate counter-ion and solvent. nih.govmasterorganicchemistry.com Simultaneously, control over the enantiomeric outcome (R vs. S) is dictated by the use of a chiral catalyst. nih.govnih.govresearchgate.net

The challenge lies in developing a single synthetic protocol that can reliably control both aspects. The most advanced methods, such as those using iridium-phosphoramidite catalysts, demonstrate that it is possible to form products with adjacent quaternary and tertiary stereocenters with both high diastereoselectivity and high enantioselectivity. nih.gov By carefully selecting the catalyst's chiral ligand (e.g., choosing between the R or S enantiomer of the ligand) and optimizing reaction conditions (temperature, additives, metal enolate), chemists can precisely navigate the potential energy surface of the reaction to favor the formation of a single, desired stereoisomer of this compound.

Cis/Trans Isomerism in Cyclohexane Ring Systems

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that describes the orientation of functional groups within a molecule. wikipedia.org In cyclic compounds like cyclohexane, the restricted rotation around carbon-carbon single bonds gives rise to distinct stereoisomers. libretexts.org For a disubstituted cyclohexane, if two substituents are on the same side of the ring, it is termed cis, and if they are on opposite sides, it is trans. libretexts.org

In the case of this compound, the key stereochemical relationship is between the allyl group at the C3 position and a reference point on the cyclohexane ring. The presence of the two methyl groups at the C4 position does not introduce a new stereocenter at that carbon, but it significantly influences the conformational preferences of the ring.

The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. vanderbilt.edu In this conformation, substituents can occupy either an axial or an equatorial position. Generally, substituents prefer the more stable equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.org For a substituted cyclohexane like this compound, the allyl group at C3 can be either cis or trans relative to one of the methyl groups at C4. However, since the two methyl groups at C4 are identical, the cis/trans designation is more appropriately considered in relation to the plane of the ring.

The stability of the cis and trans isomers of a disubstituted cyclohexane depends on the conformational energies of the substituents. libretexts.org The isomer that can adopt a chair conformation with both substituents in equatorial positions is generally the more stable one. libretexts.org For 1,3-disubstituted cyclohexanes, the cis isomer is typically more stable as it can have both substituents in equatorial positions, whereas the trans isomer is forced to have one axial and one equatorial substituent. youtube.com

Table 1: Conformational Analysis of Disubstituted Cyclohexanes

| Substitution Pattern | Relative Position | More Stable Conformation | Reason for Stability |

| 1,2-Disubstituted | Trans | Diequatorial | Minimizes steric strain libretexts.org |

| 1,3-Disubstituted | Cis | Diequatorial | Avoids 1,3-diaxial interactions libretexts.org |

| 1,4-Disubstituted | Trans | Diequatorial | Minimizes steric strain libretexts.org |

Chiral Transfer in Allylic Rearrangements and Transformations

The allyl group in this compound is a versatile functional group that can participate in various chemical transformations, including rearrangements and additions. When these reactions are carried out on a chiral substrate or in the presence of a chiral catalyst, the stereochemical information can be transferred to the product, a process known as chiral transfer.

Asymmetric allylic alkylation is a powerful method for constructing stereocenters. researchgate.net For instance, the Keck asymmetric allylation involves the addition of an allyl group to an aldehyde in the presence of a chiral titanium-based Lewis acid catalyst. wikipedia.org This reaction proceeds with high enantioselectivity, and the absolute stereochemistry of the resulting alcohol is determined by the chirality of the catalyst. wikipedia.org

In the context of this compound, if the molecule is chiral (i.e., it exists as a single enantiomer), transformations of the allyl group can proceed with a high degree of stereocontrol. For example, an intramolecular reaction involving the allyl group and the ketone functionality could lead to the formation of a new stereocenter with a predictable configuration relative to the existing stereocenter at C3.

Furthermore, transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric cross-coupling reactions, have been shown to be highly effective in the synthesis of enantioenriched bicyclic N-heterocycles. acs.org These reactions often proceed through a kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other, leading to an enantioenriched product. acs.org Similar strategies could potentially be applied to transformations involving the allyl group of this compound to achieve stereoselective outcomes. The development of non-C2 symmetric chiral ligands has also opened new avenues for controlling enantioselectivity in allyl-allyl coupling reactions. nih.govnih.gov

Methodologies for Absolute Configuration Determination and Assignment

Determining the absolute spatial arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. wikipedia.org Several powerful techniques are available for this purpose.

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space. purechemistry.org For chiral molecules, this allows for the unambiguous assignment of the R/S configuration to each stereocenter. wikipedia.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for stereochemical assignment, particularly when using chiral auxiliaries or chiral shift reagents. purechemistry.org By converting a pair of enantiomers into diastereomers through reaction with a chiral auxiliary, their NMR spectra will differ, allowing for their distinction and, in some cases, the determination of their absolute configurations by comparison to known standards. purechemistry.org

Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: This method measures the difference in absorption between left and right circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and can be compared with theoretical calculations or spectra of related compounds of known configuration to assign the absolute configuration. purechemistry.orgnih.gov The Octant Rule for cyclohexanones is a well-established empirical rule that relates the sign of the Cotton effect in the CD spectrum to the stereochemistry of substituents on the ring. thieme-connect.de

Vibrational Optical Activity (VOA): This encompasses both Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). VOA has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution, complementing X-ray crystallography. nih.gov By comparing the experimental VOA spectrum with that predicted by ab initio calculations, the absolute configuration can be unambiguously assigned. nih.gov

Chemical Correlation: The absolute configuration of a molecule can also be established by chemically converting it, through a series of stereochemically well-understood reactions, to a compound whose absolute configuration is already known. nih.gov This method provides a reliable link between the stereochemistry of the unknown and the known compound.

Mechanistic Investigations of Reactions Involving 3 Allyl 4,4 Dimethylcyclohexanone

Catalytic Reaction Mechanisms

The catalytic reactions of 3-Allyl-4,4-dimethylcyclohexanone are predominantly facilitated by transition metals. These catalysts offer unique pathways for bond formation and cleavage, leading to a diverse array of products. The following subsections explore the mechanisms of palladium, iridium, and rhodium-catalyzed reactions.

Transition metals, particularly palladium, iridium, and rhodium, are pivotal in the catalysis of reactions involving allylic compounds. Their ability to cycle through different oxidation states and form key intermediates dictates the course of these chemical transformations.

Palladium-catalyzed reactions often proceed through the formation of π-allyl palladium intermediates. In the context of this compound, the palladium(0) catalyst would oxidatively add to the allyl group, forming a Pd(II) complex where the allyl ligand is bound in a η³-fashion. These intermediates are electrophilic and susceptible to attack by nucleophiles.

The geometry of the π-allyl ligand and the nature of the other ligands on the palladium center influence the regioselectivity and stereoselectivity of the nucleophilic attack. For instance, the use of P,π-chelating phosphinoallyl ligands has been shown to form stable palladium(II) complexes. rsc.org The characterization of these intermediates often relies on spectroscopic techniques such as NMR and X-ray crystallography. In related systems, the mean C-C distance in the allyl group of such complexes is approximately 1.38 Å, with a C-C-C angle of about 119.4°. mdpi.com The stability and reactivity of these π-allyl palladium species are critical for the efficiency of catalytic cycles, including amination and cross-coupling reactions. rsc.org

Table 1: General Characteristics of π-Allyl Palladium Intermediates

| Parameter | Typical Value/Description | Source |

| Palladium Oxidation State | +2 | |

| Allyl Group Hapticity | η³ | |

| Nature of Intermediate | Electrophilic | |

| Mean C-C distance (allyl) | ~1.38 Å | mdpi.com |

| Mean C-C-C angle (allyl) | ~119.4° | mdpi.com |

| Influences on Reactivity | Ancillary ligands, counterions | rsc.org |

Transition Metal-Catalyzed Pathways (Palladium, Iridium, Rhodium)

Iridium-Mediated Keto-Enol Isomerization and Allylic Enolization Mechanisms

Iridium catalysts are particularly effective in mediating keto-enol isomerization and subsequent allylic enolization reactions. For structures related to this compound, such as 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one derived from 4,4-dimethylcyclohexane-1,3-dione, iridium catalysis enables chemo-, regio-, and enantioselective transformations under mild conditions. nih.gov

The proposed mechanism commences with the insertion of iridium into an allyl-oxygen bond, forming a (π-allyl)-Ir complex. nih.gov This is followed by the generation of an enolate, which then attacks the iridium complex. The quaternary carbon adjacent to the carbonyl group plays a significant role in directing the enolization due to resonance and steric effects. nih.gov This process of tautomerization, the interconversion between the keto and enol forms, is often the rate-determining step and can be catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.com The enol form, though typically less stable than the keto form for simple ketones, is a crucial nucleophilic intermediate in these reactions. researchgate.net The stability of the enol tautomer of cyclohexanone (B45756) derivatives is generally higher than that of acyclic ketones like acetone (B3395972) due to the formation of a more substituted and stable double bond. libretexts.org

Table 2: Key Steps in Iridium-Mediated Allylic Enolization

| Step | Description | Source |

| 1. Iridium Insertion | The iridium catalyst inserts into an allyl-oxygen or similar bond. | nih.gov |

| 2. Formation of (π-allyl)-Ir complex | An ionized (π-allyl)-Ir-complex is formed. | nih.gov |

| 3. Enolate Formation | A base assists in the formation of an enolate from the ketone. | nih.gov |

| 4. Nucleophilic Attack | The enolate attacks the (π-allyl)-Ir-complex. | nih.gov |

| 5. Enolization | The resulting intermediate undergoes enolization to yield the final product and regenerate the catalyst. | nih.gov |

Rhodium-Catalyzed Carbon-Carbon Bond Activation Processes

Rhodium catalysts are known to facilitate the activation of carbon-carbon bonds, a challenging but synthetically valuable transformation. While direct studies on this compound are not prevalent, research on related cyclic ketones provides mechanistic insights. For instance, rhodium(I) complexes can activate the C-C bonds of cyclobutanones, leading to the formation of complex polycyclic structures with high enantioselectivity. nih.gov

In unstrained systems like cyclopentanones and cyclohexanones, a combination of a rhodium precatalyst, an N-heterocyclic carbene (NHC) ligand, and an aminopyridine co-catalyst can activate a C-C bond. nih.gov The mechanism is believed to involve the formation of a rhodium-bridged bicyclic intermediate. nih.gov In the context of transfer hydroarylation reactions involving ketones, a rhodium-catalyzed process can proceed through a reversible β-carbon elimination step. nih.govacs.org This type of C-C bond cleavage is a key step in the skeletal reorganization of molecules. Rhodium porphyrin complexes have also been shown to be effective in the selective activation of aliphatic C-C bonds. researchgate.net These processes often involve the extrusion of CO (decarbonylation) as a method of C-C bond activation. morressier.com

Role of Ancillary Ligands and Additives in Reaction Efficiency and Selectivity

Ancillary ligands and additives play a crucial role in modifying the steric and electronic properties of the metal catalyst, thereby influencing the efficiency and selectivity of the reaction.

In palladium-catalyzed reactions, bulky biarylphosphine ligands are often employed. nih.govnih.gov These ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which can readily undergo oxidative addition even with less reactive substrates. nih.gov The substituents on these ligands can also influence the rate of reductive elimination. nih.gov Ylide-substituted phosphines (YPhos) represent a class of highly electron-rich ligands that can lead to remarkably active palladium catalysts. acs.orgsigmaaldrich.com

In iridium-catalyzed reactions, the choice of ligand is critical for achieving high enantioselectivity. Chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces of the substrate or intermediate.

For rhodium-catalyzed processes, the reactivity is highly dependent on both the structure of the ketone substrate and the phosphine (B1218219) ligand. rsc.org For instance, in catalytic hydrogenation, triethylphosphine (B1216732) has been shown to yield high activity. rsc.org In C-C bond activation, N-heterocyclic carbene (NHC) ligands in combination with co-catalysts like aminopyridines are effective. nih.gov Additives can also have a significant impact; for example, in certain rhodium-catalyzed C-H functionalization reactions, N,N'-dicyclohexylcarbodiimide (DCC) was found to dramatically promote the reaction. nih.gov

Table 3: Influence of Ligands and Additives on Catalytic Reactions

| Catalyst System | Ligand/Additive Type | Effect on Reaction | Source |

| Palladium | Bulky Biarylphosphines | Promotes formation of active L1Pd(0) species, enhances oxidative addition. | nih.govnih.gov |

| Palladium | Ylide-Substituted Phosphines (YPhos) | Highly electron-donating, increases catalytic activity. | acs.orgsigmaaldrich.com |

| Rhodium | Triethylphosphine | High activity in catalytic hydrogenation of ketones. | rsc.org |

| Rhodium | N-Heterocyclic Carbenes (NHCs) | Effective in C-C bond activation when used with co-catalysts. | nih.gov |

| Rhodium | N,N'-dicyclohexylcarbodiimide (DCC) | Promotes C-H functionalization reactions. | nih.gov |

Reaction Kinetics and Rate Dependence Studies

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions.

In rhodium-catalyzed reactions of diazoketones, saturation kinetics, similar to Michaelis-Menten kinetics in enzymatic reactions, have been observed. acs.org This suggests the formation of a catalyst-substrate complex. The rate of these reactions can be influenced by axial ligands which can act as inhibitors. acs.org

For rhodium-catalyzed C-H functionalization, kinetic studies have revealed that the reaction can have a positive order in the catalyst and the substrate undergoing C-H activation, but a zero-order dependence on the diazo compound. nih.gov This indicates that the carbene insertion into the C-H bond is the rate-determining step. nih.gov

In the rhodium-catalyzed transfer hydroarylation of ketones, kinetic analysis has shown that β-carbon elimination is the turnover-limiting step. nih.govacs.org The reaction rate can be affected by product inhibition and the formation of off-cycle catalyst resting states. nih.gov Understanding these kinetic profiles allows for the rational design of more active and stable catalytic systems.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to elucidate reaction mechanisms, offering insights into the energetics and geometries of molecules along a reaction pathway. For a compound like this compound, these methods could illuminate the intricacies of its reactivity, particularly concerning the interplay between the allyl group and the cyclohexanone ring.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in mapping the potential energy surface for its various possible reactions.

Researchers would typically employ a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to model the reactants, products, and any intermediates or transition states. For instance, in studying an electrophilic addition to the allyl double bond, DFT could be used to calculate the relative energies of the possible carbocation intermediates formed by the attack of an electrophile at either carbon of the double bond. Similarly, for reactions at the carbonyl group, DFT would help in modeling the tetrahedral intermediates formed during nucleophilic attack.

Table 1: Hypothetical DFT Data for a Reaction of this compound

This interactive table presents hypothetical energy values that could be obtained from DFT calculations for a generic reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | +5.7 |

| Transition State 2 | +20.5 |

| Products | -10.3 |

Transition State Analysis and Energy Profiles

A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Identifying the structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product.

For this compound, transition state analysis could differentiate between competing reaction pathways. For example, in a reaction involving both the allyl group and the ketone, locating the transition states for both pathways would reveal which is kinetically favored (i.e., has the lower activation energy). The resulting energy profiles, plotting the energy of the system versus the reaction coordinate, would provide a clear visual representation of the reaction mechanism, including the activation energies and the thermodynamic stability of any intermediates.

Isolation and Spectroscopic Characterization of Key Intermediates

While many reaction intermediates are transient and difficult to observe directly, in some cases, they can be isolated or characterized spectroscopically under specific conditions (e.g., at low temperatures).

For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be vital for identifying any stable intermediates. For example, in the ozonolysis of the allyl group, one might expect to form an initial molozonide, which could potentially be observed at low temperatures using NMR. The spectroscopic data would provide direct evidence for the proposed reaction mechanism.

Table 2: Expected Spectroscopic Shifts for a Hypothetical Intermediate

This table illustrates the kind of spectroscopic data that would be sought to characterize a reaction intermediate.

| Spectroscopic Technique | Key Feature | Expected Observation |

| ¹³C NMR | Carbonyl Carbon | Shift from ~210 ppm to a different value indicating a change in hybridization. |

| ¹H NMR | Allylic Protons | Disappearance of signals corresponding to the allyl group. |

| IR Spectroscopy | Carbonyl Stretch | Shift in the C=O stretching frequency from ~1715 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak | A peak corresponding to the mass of the proposed intermediate. |

Due to the lack of specific research data for this compound in the public domain, the information presented here is based on established principles of organic chemistry and computational and spectroscopic methods.

Applications As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Role in the Total Synthesis of Natural Product Scaffolds

The intricate and stereochemically rich structures of natural products present a significant challenge to synthetic chemists. The quest for efficient and elegant total syntheses has driven the development of novel synthetic methodologies and the identification of versatile chiral building blocks. Functionalized cyclohexanones, such as 3-Allyl-4,4-dimethylcyclohexanone, serve as powerful starting materials for the construction of the core cyclic systems found in many natural products.

While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the strategic importance of similar substituted cyclohexanones is well-established. For instance, the synthesis of various natural products containing cyclohexane (B81311) units often begins with highly functionalized cyclohexanone (B45756) derivatives. elsevierpure.com The presence of the allyl group in this compound offers a handle for a variety of chemical transformations, including cross-metathesis, oxidation, and cyclization reactions, which are crucial steps in the assembly of complex natural product frameworks. The gem-dimethyl group provides steric hindrance that can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of stereochemically complex targets.

Precursor for the Development of Bioactive Molecules (e.g., Benzofuran (B130515) and Tetrahydroindole Derivatives)

Benzofurans and tetrahydroindoles are important classes of heterocyclic compounds that are found in a wide range of biologically active natural products and pharmaceuticals. The development of efficient synthetic routes to these scaffolds is a major focus of medicinal and synthetic organic chemistry.

Benzofuran Derivatives:

The synthesis of benzofurans can be achieved through various strategies, often involving the cyclization of a phenolic precursor with a suitable carbonyl-containing fragment. While direct routes starting from this compound are not explicitly detailed, the general principle of using cyclohexanone derivatives in annulation reactions to form benzofurans is known. For example, a Tanabe-type annulation involving a cyclohexanone and 1,1-dimethoxy acetone (B3395972) has been reported to yield benzofuran structures. researchgate.net The reactivity of the ketone in this compound could potentially be exploited in similar acid-catalyzed heteroannulation reactions with benzoquinones to construct the benzofuran core. dtu.dk

Tetrahydroindole Derivatives:

Tetrahydroindoles are key structural motifs in many alkaloids and other bioactive compounds. A common synthetic approach to this heterocyclic system is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Substituted cyclohexanones can serve as precursors to the required dicarbonyl intermediates. For instance, the synthesis of 5-substituted 4,5,6,7-tetrahydroindoles has been reported starting from cyclohexanones. researchgate.net The functional groups present in this compound could be chemically manipulated to generate the necessary dicarbonyl functionality for a subsequent Paal-Knorr cyclization, thus providing a potential pathway to novel tetrahydroindole derivatives.

Utility in the Construction of Novel Heterocyclic Systems

The reactivity of the carbonyl group and the allyl side chain in this compound makes it a promising substrate for the construction of a variety of novel heterocyclic systems beyond benzofurans and tetrahydroindoles. The field of heterocyclic chemistry continuously seeks new and efficient methods for the synthesis of diverse ring systems.

The ketone functionality allows for reactions such as the formation of enamines, which can then participate in multicomponent reactions to build complex heterocyclic frameworks. For example, enamines derived from cyclohexanones have been used in condensation reactions with arylglyoxals and malononitrile (B47326) to form highly substituted pyrrole (B145914) derivatives. nih.gov The allyl group can be involved in various cycloaddition reactions. For instance, [4+2] cycloaddition (Diels-Alder) reactions are a powerful tool for the construction of six-membered rings, and the allyl group can act as a dienophile. Furthermore, the development of tandem reactions, such as aza-Wittig followed by electrocyclization, provides a route to fused pyridine (B92270) systems from related precursors. researchgate.net While specific examples employing this compound are not prevalent, its structural features suggest its potential as a versatile platform for the exploration of new heterocyclic scaffolds.

Advanced Strategies in Target-Oriented Organic Synthesis

Target-oriented synthesis aims to develop efficient and practical routes to specific, often complex, molecular targets. This approach relies on the strategic application of known reactions and the development of new synthetic methods. The use of well-defined and functionalized building blocks is a cornerstone of modern target-oriented synthesis.

Substituted cyclohexanones are considered privileged scaffolds in medicinal chemistry and are common starting points in the synthesis of a wide array of target molecules. researchgate.net Advanced synthetic strategies, such as tandem catalysis and photoredox catalysis, have been employed for the synthesis of substituted cycloalkanones. nih.gov These methods allow for the rapid construction of molecular complexity from simpler starting materials.

The chemical handles present in this compound make it amenable to a range of advanced synthetic transformations. The ketone can be used for alpha-functionalization, and the allyl group can participate in various metal-catalyzed cross-coupling and metathesis reactions. These transformations are integral to modern synthetic strategies for building complex molecules with high levels of control over stereochemistry and regioselectivity. The development of motif-oriented synthesis, which prioritizes synthetic flexibility to allow for the generation of analogues, could benefit from versatile building blocks like this compound. While the full potential of this specific compound in target-oriented synthesis is yet to be fully realized and documented, its inherent functionality marks it as a promising candidate for future applications in the synthesis of complex and biologically relevant molecules.

Q & A

Q. How do steric and electronic factors influence the catalytic hydrogenation selectivity of this compound?

- Methodological Answer : Compare catalysts (Pd/C vs. Adams’ catalyst) under controlled H pressures (1–10 atm). Use deuterium labeling to track hydrogenation sites (GC-MS analysis). Steric maps (Molecular Operating Environment software) quantify hindrance from dimethyl groups. Correlate turnover frequencies (TOF) with Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.